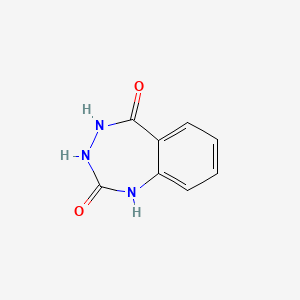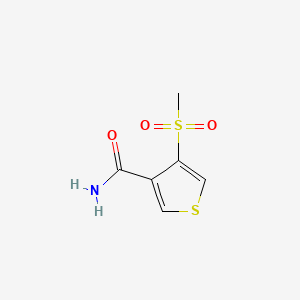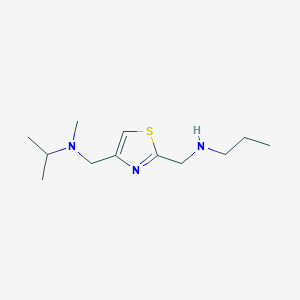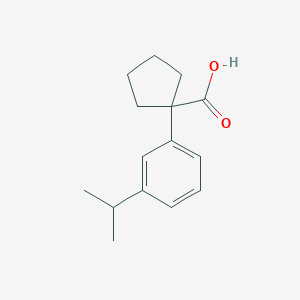
4-bromo-1-methyl-1H-indole-3-sulfonylfluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1-methyl-1H-indole-3-sulfonylfluoride is a chemical compound that belongs to the class of indole derivatives. . The compound’s structure includes a bromine atom, a methyl group, and a sulfonyl fluoride group attached to the indole ring, which contributes to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-bromo-1-methyl-1H-indole-3-sulfonylfluoride typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination of 1-methylindole, followed by sulfonylation with a sulfonyl chloride derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
4-bromo-1-methyl-1H-indole-3-sulfonylfluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Coupling Reactions: The indole ring can participate in coupling reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-bromo-1-methyl-1H-indole-3-sulfonylfluoride involves its interaction with specific molecular targets and pathways. The sulfonyl fluoride group is known to react with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in the context of its biological activities, where the compound can inhibit key enzymes involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
4-bromo-1-methyl-1H-indole-3-sulfonylfluoride can be compared with other indole derivatives such as:
4-bromo-1-methylindole: Lacks the sulfonyl fluoride group, resulting in different chemical reactivity and biological activity.
Indole-3-acetic acid: A plant hormone with different functional groups and biological functions.
5-bromoindole: Another brominated indole derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its combination of the bromine atom, methyl group, and sulfonyl fluoride group, which confer specific chemical reactivity and biological activity not found in other similar compounds.
Eigenschaften
Molekularformel |
C9H7BrFNO2S |
|---|---|
Molekulargewicht |
292.13 g/mol |
IUPAC-Name |
4-bromo-1-methylindole-3-sulfonyl fluoride |
InChI |
InChI=1S/C9H7BrFNO2S/c1-12-5-8(15(11,13)14)9-6(10)3-2-4-7(9)12/h2-5H,1H3 |
InChI-Schlüssel |
KNKIFHIUHAFMOA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=C1C=CC=C2Br)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


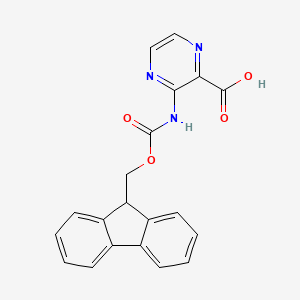
![4-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethoxy]benzene-1-sulfonamide](/img/structure/B13577714.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylbutanoic acid](/img/structure/B13577717.png)
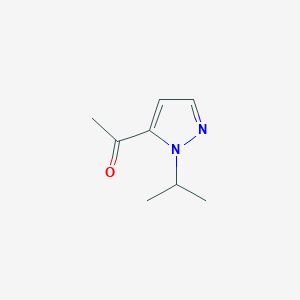

![Methyl 4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B13577734.png)


![2-((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid](/img/structure/B13577747.png)
